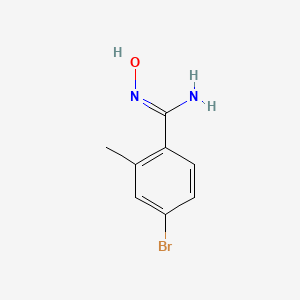

4-bromo-N-hydroxy-2-methylbenzamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

InChI Key |

MHNDXOXCHFSJIY-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)/C(=N/O)/N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo N Hydroxy 2 Methylbenzamidine and Analogues

Retrosynthetic Analysis of 4-bromo-N-hydroxy-2-methylbenzamidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections are made at the bonds adjacent to the nitrogen atoms of the amidine functional group.

The N-hydroxy-benzamidine core can be retrosynthetically disconnected to reveal a nitrile and hydroxylamine (B1172632). This is a common and effective strategy for the formation of N-hydroxyamidines. The key bond cleavage is the C-N bond of the amidine that is not bonded to the hydroxyl group. This leads to the precursor 4-bromo-2-methylbenzonitrile (B1267194) and hydroxylamine.

Alternatively, a functional group interconversion (FGI) approach can be considered. ias.ac.in The N-hydroxyamidine can be seen as being derived from a corresponding benzamide (B126). This involves the conversion of the amide to an imidoyl chloride, followed by reaction with hydroxylamine. This disconnection strategy leads to 4-bromo-2-methylbenzamide (B1286666) as a key intermediate. The benzamide itself can be disconnected at the amide C-N bond, leading back to 4-bromo-2-methylbenzoic acid and ammonia (B1221849) or an ammonia equivalent. The 4-bromo-2-methylbenzoic acid is a readily available starting material.

A visual representation of a plausible retrosynthetic analysis is presented below:

Retrosynthetic Pathway

Synthesis of this compound from Precursor Molecules

The synthesis of this compound can be achieved through several routes starting from precursor molecules identified in the retrosynthetic analysis. A common method involves the reaction of an imidoyl chloride with hydroxylamine. nih.gov

A practical multistep synthesis of this compound would likely commence with 4-bromo-2-methylbenzoic acid. This starting material can be converted to the corresponding benzamide, which is then transformed into the target N-hydroxy-benzamidine.

Step 1: Amide Formation The first step is the conversion of 4-bromo-2-methylbenzoic acid to 4-bromo-2-methylbenzamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to furnish the benzamide.

Step 2: Imidoyl Chloride Formation The 4-bromo-2-methylbenzamide is then converted to the corresponding imidoyl chloride. This is typically accomplished by reacting the amide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride (PCl₅). nih.gov

Step 3: N-Hydroxy-benzamidine Formation The final step involves the reaction of the imidoyl chloride with hydroxylamine. nih.gov The imidoyl chloride is dissolved in a suitable solvent and treated with hydroxylamine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl generated during the reaction. nih.gov

An alternative route could involve the direct reaction of 4-bromo-2-methylbenzonitrile with hydroxylamine. This method is often simpler but may require specific reaction conditions to achieve good yields.

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound, several parameters can be adjusted.

For the imidoyl chloride formation step, the choice of solvent and temperature is important. Dichloromethane (B109758) is a commonly used solvent for this transformation. nih.gov The reaction is often performed at reflux to ensure complete conversion of the amide. nih.gov

In the final step of reacting the imidoyl chloride with hydroxylamine, the choice of base and solvent can significantly impact the outcome. A non-nucleophilic base such as triethylamine is preferred to avoid side reactions. nih.gov The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the imidoyl chloride.

The table below summarizes potential reaction conditions that could be optimized for the synthesis.

Table 1: Potential Optimized Reaction Conditions for the Synthesis of this compound

| Step | Reagents | Solvent | Temperature | Notes |

| Amide Formation | 4-bromo-2-methylbenzoic acid, SOCl₂, NH₃ | Toluene (B28343), Water | Reflux, then 0 °C | Two-step, one-pot potential |

| Imidoyl Chloride Formation | 4-bromo-2-methylbenzamide, SOCl₂ | Dichloromethane | Reflux | Anhydrous conditions are crucial |

| N-Hydroxy-benzamidine Formation | Imidoyl chloride, Hydroxylamine hydrochloride, Triethylamine | Ethanol (B145695), Dichloromethane | 0 °C to Room Temp | Stoichiometry of the base is key |

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. jddhs.com Key areas for improvement include the choice of solvents, reagents, and energy sources.

One of the primary considerations in green chemistry is the reduction or replacement of hazardous solvents. jddhs.com Traditional solvents like dichloromethane could potentially be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.

The use of catalysts can also contribute to a greener synthesis. For example, in the amidation step, catalytic methods could be employed instead of stoichiometric activating agents like thionyl chloride, which generate significant waste.

Energy efficiency can be improved by using alternative heating methods such as microwave irradiation. mdpi.com Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields. mdpi.com

Table 2: Green Chemistry Considerations for Synthesis

| Principle | Conventional Method | Green Alternative |

| Safer Solvents | Dichloromethane, Toluene | 2-MeTHF, CPME, Water |

| Atom Economy | Use of SOCl₂ (by-product SO₂ and HCl) | Catalytic amidation |

| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis |

| Waste Reduction | Stoichiometric reagents | Catalytic systems, solvent recycling |

Parallel Synthesis Strategies for Benzamidine (B55565) Analogs

Parallel synthesis is a powerful tool for rapidly generating a library of related compounds, which is invaluable in drug discovery and lead optimization. spirochem.com This strategy can be readily applied to the synthesis of benzamidine analogs.

In a parallel synthesis approach, a common intermediate is reacted with a diverse set of building blocks in a spatially separated array, such as a 96-well plate. spirochem.com For the synthesis of benzamidine analogs, a common imidoyl chloride precursor could be reacted with a variety of substituted hydroxylamines or other nucleophiles.

Alternatively, a diverse set of substituted benzoic acids could be carried through a multi-step sequence in parallel. Automated liquid handlers and purification systems can be employed to manage the large number of reactions and products efficiently. Both solution-phase and solid-phase synthesis strategies are applicable. mt.com Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. mt.com

Stereoselective Synthesis Considerations for Related Chiral Analogs

While this compound itself is achiral, related analogs could incorporate stereocenters. The stereoselective synthesis of such chiral analogs is crucial as different enantiomers or diastereomers can have vastly different biological activities.

There are several established strategies for stereoselective synthesis. ethz.ch One approach is to use a chiral starting material from the "chiral pool," such as a naturally occurring amino acid or sugar.

Another strategy is the use of a chiral auxiliary. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

Catalytic asymmetric synthesis is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. ethz.ch For example, a chiral catalyst could be used in a reduction or alkylation step to introduce a stereocenter with high enantioselectivity. The choice of strategy would depend on the specific structure of the target chiral analog.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of impurities, such as starting materials, reagents, and by-products from the reaction mixture. The choice of purification technique is largely dependent on the physical and chemical properties of the target compound, including its polarity, solubility, and crystallinity. Common methods employed for the purification of benzamidine and N-hydroxybenzamidine derivatives include recrystallization, column chromatography, and extraction.

Crystallization is a widely used technique for the purification of solid compounds. This method relies on the differences in solubility between the desired compound and impurities in a given solvent. For benzamidine derivatives, various solvents have been successfully used for recrystallization. For instance, the crude product of certain N-aryl benzamidines can be recrystallized from hexane (B92381) to yield the pure compound. researchgate.net In the synthesis of other benzamidine analogues, the crude product was purified by recrystallization using absolute ethanol, at times in conjunction with activated charcoal to remove colored impurities. nih.gov

The general procedure for recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly, promoting the formation of crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The crystals are subsequently collected by filtration, washed with a small amount of cold solvent, and dried. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Column chromatography is another powerful technique for the purification of organic compounds. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, as a mobile phase (eluent) is passed through the column. For compounds with similar structures to this compound, such as 4-bromo-2-fluoro-N-methylbenzamide, silica gel column chromatography has been effectively used. In this case, a mixture of ethyl acetate (B1210297) and petroleum ether in a 1:3 ratio served as the eluent to isolate the pure product.

The selection of the eluent system is critical for achieving good separation in column chromatography. The polarity of the eluent is adjusted to control the rate at which the compounds move through the stationary phase. A common approach is to start with a less polar eluent and gradually increase the polarity to elute the compounds in order of increasing polarity.

Extraction is often used as an initial purification step to separate the desired product from a reaction mixture. This technique is based on the differential solubility of the compound in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For example, in the synthesis of N-aryl benzamidines, after the reaction is complete, the solid formed is dissolved in hot water and made alkaline with a 10% sodium hydroxide (B78521) solution. The product is then extracted with dichloromethane. researchgate.net The combined organic layers can then be washed, dried, and concentrated to yield the crude product, which may then be further purified by recrystallization or chromatography.

The following tables summarize purification techniques and conditions reported for analogues of this compound.

| Compound Class | Purification Technique | Details |

| N-Aryl Benzamidines | Recrystallization | The crude product was recrystallized from hexane to obtain the pure amidine. researchgate.net |

| Benzamidine Derivatives | Recrystallization | The crude product was recrystallized using absolute ethanol and activated charcoal. nih.gov |

| 4-bromo-2-fluoro-N-methylbenzamide | Column Chromatography | The crude product was purified by silica gel column chromatography with an eluent of ethyl acetate/petroleum ether (1:3, v/v). |

| Purification Step | Reagents/Solvents | Purpose |

| Extraction | Dichloromethane, 10% NaOH (aq) | To separate the product from the aqueous reaction mixture. researchgate.net |

| Decolorization | Activated Charcoal | To remove colored impurities during recrystallization. researchgate.net |

| Drying | Anhydrous Na2SO4 | To remove residual water from the organic extract before solvent evaporation. researchgate.net |

Chemical Reactivity and Transformations of 4 Bromo N Hydroxy 2 Methylbenzamidine

Reactions Involving the N-Hydroxy Amidine Moiety

The N-hydroxy amidine group, also known as an amidoxime, is a key reactive center in the molecule. nih.gov Its chemical transformations are crucial for the synthesis of various heterocyclic compounds and other complex organic structures.

The N-hydroxy group of N-hydroxyamidines can undergo oxidation to generate N-oxyl radicals. These radicals are highly reactive species that can participate in a variety of chemical transformations, including the abstraction of hydrogen atoms from C-H bonds. This reactivity is foundational for direct C-H functionalization reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds in a step- and atom-economical manner. scispace.com While specific studies on the oxidation of 4-bromo-N-hydroxy-2-methylbenzamidine are not extensively detailed in the reviewed literature, the general reactivity of N-hydroxy compounds suggests its potential to form N-oxyl radicals. These radicals can then be utilized in various synthetic applications. For instance, N-oxyl radicals derived from N-hydroxy compounds have been successfully employed as organoradical catalysts in transformations such as the direct C-H amination of benzylic compounds. scispace.com

The reduction of the N-hydroxy group in N-hydroxylated compounds like amidoximes is a significant metabolic and synthetic transformation. This reaction converts the N-hydroxyamidine back to the corresponding amidine. researchgate.net This reduction is particularly relevant in the context of drug design, where amidoximes can serve as prodrugs for amidines. researchgate.net Amidines, due to their strong basicity, are often protonated under physiological conditions, making them hydrophilic and poorly absorbed from the gastrointestinal tract. In contrast, the corresponding N-hydroxylated derivatives (amidoximes) are less basic, allowing for better absorption. researchgate.net Following absorption, they are metabolically reduced to the active amidine form. researchgate.net This prodrug strategy has been successfully applied to various amidine-containing drugs. researchgate.net The enzymatic systems responsible for this reduction, involving cytochrome P450 enzymes, have been identified in various tissues, highlighting the biological significance of this reaction. researchgate.net

The N-hydroxy group of N-hydroxyamidines is nucleophilic and can readily undergo acylation and alkylation reactions. These reactions are important for introducing various functional groups onto the molecule, thereby modifying its chemical and physical properties. While specific examples involving this compound are not detailed, the general reactivity of N-hydroxy compounds indicates that it would be susceptible to these transformations. For instance, the reaction with acylating agents such as acid chlorides or anhydrides would yield the corresponding O-acylated products. Similarly, alkylation with alkyl halides would lead to the formation of O-alkylated derivatives. These modifications can be used to protect the N-hydroxy group during subsequent synthetic steps or to introduce specific functionalities for desired applications.

The N-hydroxy amidine moiety can act as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions. nih.gov These reactions often involve the participation of the N-hydroxy group and the amidine nitrogen in ring formation. For instance, N-hydroxy-N-(2-oxoalkyl)amides have been shown to undergo cyclization to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones. researchgate.net In the context of this compound, the N-hydroxy amidine group could potentially participate in intramolecular cyclization reactions if a suitable reactive partner is present on the molecule or introduced through a preceding reaction. This reactivity makes it a valuable building block for the synthesis of novel heterocyclic structures.

Reactions Involving the Bromine Substituent on the Aromatic Ring

The bromine atom attached to the aromatic ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to aryl halides. The bromine atom in this compound makes it a suitable substrate for such transformations.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orgnih.gov This reaction is widely used for the formation of biaryl structures. mdpi.com In the case of this compound, it could be coupled with various aryl or heteroaryl boronic acids to generate a diverse library of substituted N-hydroxy-2-methylbenzamidines. The general mechanism of the Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgmdpi.com

Table 1: Illustrative Suzuki Coupling Reaction of an Aryl Bromide

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/MeOH | N-hydroxy-2-methyl-4-phenylbenzamidine |

This table provides a representative example of a Suzuki coupling reaction. Specific conditions may vary.

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgrsc.org This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. researchgate.net this compound can serve as the aryl halide component in this reaction, allowing for the introduction of various alkynyl groups at the 4-position of the benzene (B151609) ring. The reaction is typically co-catalyzed by a copper(I) salt and carried out in the presence of a base. organic-chemistry.org

Table 2: Illustrative Sonogashira Coupling Reaction of an Aryl Bromide

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | N-hydroxy-2-methyl-4-(phenylethynyl)benzamidine |

This table provides a representative example of a Sonogashira coupling reaction. Specific conditions may vary.

Nucleophilic Aromatic Substitution on the Brominated Ring

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those bearing a halogen. bldpharm.comyoutube.com In this type of reaction, a nucleophile replaces a leaving group, such as the bromine atom on the benzene ring of this compound. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. chemicalbook.comlibretexts.orgyoutube.com

The reactivity of an aryl halide in an SNAr reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. chemicalbook.comlibretexts.orgyoutube.com These groups stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction. youtube.com For this compound, the amidine and N-hydroxy groups are not strong electron-withdrawing groups, and the methyl group is electron-donating. Consequently, the aromatic ring is not considered "activated" towards traditional SNAr reactions. libretexts.orgyoutube.com

For a successful substitution to occur, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or a catalyst, would likely be required. Without activating groups, the intermediate is typically too high in energy to form at a practical rate. libretexts.org

Hypothetical SNAr Reaction Conditions:

| Nucleophile | Reagent Example | Expected Conditions | Potential Product |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | High Temperature, High Pressure | 4-methoxy-N-hydroxy-2-methylbenzamidine |

| Amine | Ammonia (B1221849) (NH₃) | High Temperature, Catalyst (e.g., Cu₂O) | 4-amino-N-hydroxy-2-methylbenzamidine |

Note: This table is predictive and based on general principles of SNAr reactions. Specific experimental data for this compound is not available.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful and common reaction in organometallic chemistry used to convert an organic halide into an organometallic reagent. wikipedia.org This transformation is particularly effective for preparing organolithium and Grignard reagents from aryl bromides. wikipedia.orgethz.ch The reaction involves treating the aryl bromide with an organometallic reagent, typically an alkyllithium compound like n-butyllithium (n-BuLi). wikipedia.orgias.ac.in

The reaction with this compound would proceed by the exchange of the bromine atom for a metal, such as lithium. This reaction is generally very rapid, often occurring at low temperatures (e.g., -78 °C) to prevent side reactions. tcnj.edu A significant challenge in performing a metal-halogen exchange on this specific molecule is the presence of acidic protons on the N-hydroxy and amidine groups. nih.gov These acidic protons can be deprotonated by the highly basic organolithium reagent, consuming the reagent and potentially interfering with the desired exchange reaction. nih.gov To overcome this, an excess of the organolithium reagent or a specific protocol involving a combination of reagents (like i-PrMgCl and n-BuLi) might be necessary to first deprotonate the acidic sites before the exchange occurs. nih.gov

The resulting aryllithium or aryl-Grignard species is a potent nucleophile and can be reacted with various electrophiles to introduce new functional groups at the 4-position of the benzene ring. tcnj.edu

Potential Metal-Halogen Exchange and Subsequent Reactions:

| Step 1: Reagent | Step 2: Electrophile | Potential Final Product |

|---|---|---|

| n-Butyllithium | Carbon dioxide (CO₂) | N-hydroxy-4-carboxy-2-methylbenzamidine |

| n-Butyllithium | Benzaldehyde (PhCHO) | N-hydroxy-4-(hydroxy(phenyl)methyl)-2-methylbenzamidine |

Note: This table represents potential synthetic pathways. No specific experimental results for metal-halogen exchange on this compound have been reported in the searched literature.

Reactions at the Methyl Group of the Amidine Scaffold

The methyl group attached to the aromatic ring at the 2-position is generally unreactive. It is a saturated alkyl group and lacks inherent functionality for most common transformations under mild conditions. However, under radical conditions, it is possible to achieve halogenation at the benzylic position. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) could lead to the formation of a benzylic bromide. This new functional group could then serve as a handle for subsequent nucleophilic substitution reactions.

Another potential transformation involves oxidation of the methyl group to a carboxylic acid. This typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, and elevated temperatures. Such harsh conditions might also affect other functional groups in the molecule, particularly the N-hydroxyamidine moiety, leading to a mixture of products or decomposition. The selectivity of such a reaction would be a significant challenge.

Acid-Base Chemistry of this compound

The structure of this compound contains both acidic and basic sites, allowing it to exhibit amphoteric behavior. The N-hydroxy group (-N-OH) is acidic and can be deprotonated by a base. The pKa of this proton is influenced by the electronic nature of the rest of the molecule. Studies on related N-hydroxybenzamide derivatives have investigated their pH-dependent kinetics, which are directly related to the acidity of the hydroxyl group. nih.govnih.gov

Mechanistic Investigations of Key Transformations

No specific mechanistic investigations for reactions involving this compound have been found in the reviewed literature. The discussion below is based on general principles for related classes of compounds.

Kinetic studies are essential for elucidating reaction mechanisms, including identifying the rate-determining step and understanding the influence of substituents on reaction rates. For related N-hydroxyamide compounds, kinetic studies have been performed to understand their stability and reactivity in aqueous solutions as a function of pH. nih.govnih.govamazonaws.com These studies often reveal different reaction pathways dominating at different pH ranges, such as specific-acid-catalyzed, specific-base-catalyzed, and pH-independent (water-catalyzed) reactions. nih.govnih.gov

A kinetic study of a transformation of this compound, for instance in a nucleophilic aromatic substitution reaction, would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., different nucleophile concentrations, temperatures). Such data would allow for the determination of the rate law and activation parameters (enthalpy and entropy of activation), providing insight into the transition state of the rate-determining step. However, no such kinetic data for this specific compound are currently available.

The direct observation or isolation of reaction intermediates provides powerful evidence for a proposed reaction mechanism. In nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex. chemicalbook.comlibretexts.org These intermediates are typically transient and difficult to isolate because they readily proceed to products. Isolation is sometimes possible when the intermediate is highly stabilized, for example, by multiple strong electron-withdrawing groups and a poor leaving group. bldpharm.com Given the electronic structure of this compound, the corresponding Meisenheimer complex would not be expected to be particularly stable, making its isolation highly challenging.

In the case of metal-halogen exchange, the primary intermediate is the organometallic species (aryllithium or aryl-Grignard). While these are typically used in situ due to their high reactivity, they can be characterized at low temperatures using techniques like NMR spectroscopy. tcnj.edu There are no published reports detailing the isolation or spectroscopic characterization of any reaction intermediates derived from this compound.

Transition State Analysis of Chemical Reactions

Information on the transition state analysis of chemical reactions involving this compound is not available in the reviewed scientific literature.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo N Hydroxy 2 Methylbenzamidine

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic PatternsDetailed mass spectrometry studies identifying the specific fragmentation pathways and confirming the isotopic patterns for 4-bromo-N-hydroxy-2-methylbenzamidine are not available in the literature.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment for this compound, the molecule would first be ionized, and the resulting molecular ion would be selected. This precursor ion would then be subjected to collision-induced dissociation, leading to a characteristic fragmentation pattern. The analysis of these fragment ions would provide valuable information about the connectivity of the atoms within the molecule.

However, a detailed review of scientific literature and databases did not yield specific tandem mass spectrometry (MS/MS) fragmentation data for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy, HRMS allows for the calculation of a unique elemental formula. This is a definitive method for confirming the molecular formula of a newly synthesized or isolated compound.

Specific high-resolution mass spectrometry (HRMS) data, which would provide the exact mass and confirm the elemental composition of this compound, is not available in the reviewed scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by the absorption of infrared radiation or observed through the inelastic scattering of monochromatic light (Raman effect). The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, IR and Raman spectroscopy would be expected to show characteristic bands for the N-hydroxy group, the C=N double bond of the amidine, the C-Br bond, and the vibrations of the substituted benzene (B151609) ring.

Despite the utility of these techniques, specific experimental or theoretical infrared and Raman spectroscopic data for this compound could not be located in the surveyed scientific literature.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

A thorough search of scientific databases did not uncover any specific UV-Vis or fluorescence spectroscopic data for this compound.

Chiroptical Spectroscopy for Chiral Analogs (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral compound, providing information about its absolute configuration and conformation.

This compound itself is not chiral. For chiroptical spectroscopy to be applicable, a chiral center would need to be introduced into the molecule, creating chiral analogs. There is no information available in the scientific literature regarding the synthesis or chiroptical spectroscopic study of any chiral analogs of this compound.

Computational and Theoretical Investigations of 4 Bromo N Hydroxy 2 Methylbenzamidine

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. 4-bromo-N-hydroxy-2-methylbenzamidine possesses several rotatable bonds, which means it can exist in various conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

Molecular mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for rapidly exploring the conformational space of a molecule. By systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated, revealing the low-energy (and thus more populated) conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior. By simulating the motion of atoms over time, MD can reveal how the molecule flexes, bends, and transitions between different conformations. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein binding site. For instance, MD simulations could show which conformations of this compound are most likely to be present in a solution and how it might adapt its shape to fit into a binding pocket.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be instrumental in its characterization.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov These predictions are made by calculating the magnetic shielding of each nucleus, which is then converted into a chemical shift value. By comparing the predicted spectrum with the experimentally obtained one, it is possible to confidently assign each peak to a specific atom in the molecule. This is particularly useful for complex molecules where the experimental spectrum may be difficult to interpret directly.

Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra, can be calculated using DFT. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of a particular bond. This allows for a detailed assignment of the experimental IR spectrum and can provide insights into the bonding and structure of the molecule. A hypothetical table of predicted vibrational frequencies for this compound is presented in Table 2.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for the specific compound.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| N-H stretch | 3350 |

| C=N stretch | 1650 |

| Aromatic C-C stretch | 1600, 1480 |

| C-Br stretch | 650 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry can be used to explore the potential chemical reactions that a molecule might undergo. By mapping out the energy landscape of a reaction, it is possible to identify the most likely reaction pathway and to understand the factors that control the reaction rate and outcome.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By using computational methods to locate and optimize the geometry of the transition state, it is possible to calculate the activation energy of the reaction. The activation energy is a critical parameter that determines the rate of the reaction. For this compound, this approach could be used to investigate, for example, the mechanism of its formation or its potential metabolic pathways. The calculated activation energy would provide insight into the feasibility of a proposed reaction under different conditions.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to study the mechanism of a chemical reaction by identifying the lowest energy path, known as the minimum energy path (MEP), connecting reactants to products via a transition state. arxiv.org This method is crucial for understanding complex quantum dissipative dynamics. arxiv.org

The process involves selecting a "reaction coordinate," which is a geometric parameter such as a bond length, angle, or dihedral angle that changes significantly during the reaction. By systematically varying this coordinate and minimizing the energy of all other degrees of freedom, a potential energy surface can be mapped. This map reveals the energy barriers (activation energies) and the structure of transition states. arxiv.orgaps.org For this compound, this could be applied to study its formation, degradation, or isomerization pathways, although specific studies on this compound are not currently available. The technique allows researchers to model the system by coupling a key environmental coordinate to a simpler "residual reservoir," which can be particularly useful even when the residual dissipation is strong. arxiv.org

Molecular Docking and Molecular Dynamics Simulations with Biological Targets (preclinical focus)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates. nih.govgoogle.com For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov

Molecular Docking Process:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR, is obtained. Water molecules and other non-essential components are usually removed.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: The interactions are scored based on a force field, and the best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.gov This dual approach of docking followed by MD simulation is a standard preclinical tool for evaluating the potential of a compound as a therapeutic agent. nih.gov

Table 1: Representative Biological Targets for Docking Studies of Benzamidine (B55565) Derivatives

| Target Protein | PDB ID | Therapeutic Area | Potential Interactions with Ligand |

| Elastase | 1NTA | Inflammation, Skin Aging | Hydrogen bonds, hydrophobic interactions nih.govresearchgate.net |

| Topoisomerase IIβ | 4G0V | Anticancer | Prediction of binding affinity and anticancer mechanisms researchgate.net |

| Cyclooxygenase (COX) | 1EQH, 1EQG | Anti-inflammatory | Evaluation of selective inhibition |

| Breast Cancer Target HER2 | 3MZW | Anticancer | Docking with associated target proteins researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies (preclinical focus, no human data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In preclinical studies, QSAR models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

A QSAR study on derivatives of this compound would involve these steps:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe electronic properties (e.g., total energy), topological features (e.g., connectivity indices), or 3D properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For related bromo-benzohydrazide derivatives, QSAR studies have indicated that antimicrobial activity is well-described by electronic and topological parameters like total energy (Te), the valance zero-order molecular connectivity index (⁰χᵛ), and the Wiener index (W). nih.gov Such models could guide the design of more potent analogs of this compound.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are critical for molecular recognition, crystal packing, and the binding of a ligand to its biological target. gatech.edu The key non-covalent interactions include hydrogen bonds, van der Waals forces, π-stacking, and halogen bonds. nih.govlibretexts.org

For this compound, the N-hydroxy and amidine groups are primary sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. nih.gov The bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophile. The methyl-substituted benzene (B151609) ring can engage in π-stacking and hydrophobic interactions.

Computational tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these interactions. Crystal structure analysis of related compounds, such as 4-bromo-N-(2-hydroxyphenyl)benzamide, reveals extensive networks of O—H⋯O and N—H⋯O hydrogen bonds that dictate the molecular packing in the solid state. nih.govnih.gov In some structures, Br⋯Br interactions, a type of halogen bond, are also observed, influencing the crystal lattice. researchgate.net

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

| Hydrogen Bond | -OH group, -NH group | -N= atom, -OH oxygen | Key for ligand-receptor binding and crystal packing gatech.edunih.gov |

| Halogen Bond | Bromine atom | Lewis base (e.g., O, N atom) | Directional interaction influencing binding affinity |

| π-π Stacking | Benzene ring | Aromatic ring of a receptor | Contributes to binding stability |

| Hydrophobic Interaction | Methyl group, Benzene ring | Nonpolar residues in a binding pocket | Important for desolvation and binding energy |

| van der Waals Forces | All atoms | All atoms | General attractive/repulsive forces libretexts.org |

Biological and Pharmacological Research on 4 Bromo N Hydroxy 2 Methylbenzamidine Preclinical Focus

In Vitro Enzyme Inhibition Studies

No studies detailing the in vitro enzyme inhibition properties of 4-bromo-N-hydroxy-2-methylbenzamidine have been found. Research into the broader class of benzamidine (B55565) compounds indicates that they can act as inhibitors of proteases, such as trypsin and other serine proteases, due to their structural mimicry of arginine. However, without specific experimental data, it is not possible to ascertain if this compound shares these characteristics or to what extent.

Enzyme Target Identification and Validation

There is no information available to identify or validate any specific enzyme targets for this compound.

Mechanistic Enzymology of Inhibition

The mechanism of enzyme inhibition for this compound is unknown, as no studies on this topic have been published.

Structure-Activity Relationship (SAR) at the Enzyme Active Site

Without identified enzyme targets or inhibition data, no structure-activity relationships for this compound at an enzyme active site can be described.

Receptor Binding and Signaling Pathway Modulation

Ligand-Receptor Interaction Profiling

No data from receptor binding assays or other studies are available to profile the interaction of this compound with any biological receptors.

Downstream Signaling Pathway Investigations

As no receptor interactions have been identified, there is no information regarding the modulation of any downstream signaling pathways by this compound.

Cell-Based Assays for Specific Biological Activities (e.g., Antiproliferative, Anti-inflammatory, Antimicrobial)

No specific cell-based assay data is available for this compound. Research on analogous compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has indicated potential antimicrobial and anti-inflammatory properties. nih.govnanobioletters.comnih.gov For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria. nih.govnanobioletters.comnih.gov However, these findings cannot be directly extrapolated to this compound due to structural differences.

There is no published information on the selection of specific cell lines or the culture conditions used for testing this compound.

Detailed studies on the mechanism of action of this compound within cellular systems have not been reported in the available scientific literature.

Information regarding the specific molecular targets of this compound and evidence of its engagement with these targets in a cellular context is currently unavailable.

Preclinical In Vivo Studies in Animal Models (Focus on Target Engagement, Pharmacodynamics)

There are no published preclinical in vivo studies for this compound in any animal models.

No animal models have been specifically established or reported for the mechanistic research of this compound.

There is no available data on the investigation of the distribution, metabolism, or pharmacokinetic profile of this compound in animal models.

Pharmacodynamic Biomarker Assessment in Animal Studies

In the preclinical evaluation of a compound like this compound, pharmacodynamic (PD) biomarker assessment in animal models is a critical step to demonstrate target engagement and to understand the biochemical and physiological effects of the compound in a living organism. These biomarkers can provide early evidence of a drug's potential efficacy.

The selection of biomarkers would be intrinsically linked to the proposed mechanism of action of the compound. For instance, if this compound were hypothesized to inhibit a specific enzyme, researchers would measure the activity of this enzyme or the levels of its substrate or product in relevant tissues (e.g., tumor, plasma, or specific organs) following administration of the compound to animal models.

A typical study design would involve treating animals with varying dose levels of the compound and collecting samples at different time points. The analysis of these samples would aim to establish a dose- and time-dependent relationship between the compound's concentration and the biomarker response.

Table 1: Illustrative Pharmacodynamic Biomarker Assessment in Animal Studies

| Biomarker Type | Analyte | Tissue/Fluid Sampled | Potential Analytical Method | Objective |

| Target Engagement | Phosphorylated Target Protein | Tumor Tissue, Peripheral Blood Mononuclear Cells (PBMCs) | Western Blot, ELISA, Immunohistochemistry (IHC) | To confirm direct interaction of the compound with its intended molecular target. |

| Downstream Signaling | Key Pathway Protein (e.g., pERK, pAkt) | Tumor Tissue, Skin Biopsy | Western Blot, IHC | To assess the compound's effect on signaling pathways downstream of the target. |

| Cellular Response | Apoptosis Marker (e.g., Cleaved Caspase-3) | Tumor Tissue | IHC, Flow Cytometry | To measure the induction of programmed cell death as an indicator of efficacy. |

| Proliferation Marker | Ki-67 | Tumor Tissue | IHC | To determine the compound's effect on cancer cell proliferation. |

This table is illustrative and represents the types of assessments that would be conducted in preclinical research for a compound of this nature.

Development of Assays for Biological Activity Evaluation

To investigate the biological activity of this compound, a variety of in vitro and in vivo assays would be developed and optimized. These assays are fundamental to characterizing the compound's potency, selectivity, and mechanism of action.

Initial screening would likely involve cell-free biochemical assays to determine if the compound directly interacts with a purified molecular target. Following this, cell-based assays would be employed to understand the compound's effects in a more complex biological system. These assays can measure a range of endpoints, including cell viability, proliferation, migration, and invasion.

For example, a common assay to assess anti-proliferative activity is the MTT or CellTiter-Glo assay, which measures the metabolic activity of cells as an indicator of their viability. The results from these assays are typically used to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Table 2: Representative Assays for Biological Activity Evaluation

| Assay Type | Specific Assay | Endpoint Measured | Information Gained |

| Biochemical Assays | Kinase Activity Assay | Enzyme kinetics (e.g., Km, Vmax) | Direct inhibition of a specific kinase, determination of Ki value. |

| Protease Activity Assay | Substrate cleavage | Direct inhibition of a specific protease. | |

| Cell-Based Assays | Cell Viability (e.g., MTT, MTS) | Cellular metabolic activity | Cytotoxicity and anti-proliferative effects (IC50). |

| Colony Formation Assay | Long-term proliferative capacity | Ability of single cells to form colonies, indicating cytostatic or cytotoxic effects. | |

| Wound Healing/Transwell Migration Assay | Cell migration and invasion | Effect on cancer cell motility and metastatic potential. | |

| In Vivo Assays | Xenograft/Orthotopic Mouse Models | Tumor growth inhibition | Efficacy of the compound in a living organism. |

This table provides examples of standard assays and does not represent actual data for this compound.

Exploration of Potential Molecular Targets (e.g., proteases, kinases, ion channels)

A crucial aspect of preclinical research is the identification and validation of the molecular target(s) through which a compound exerts its biological effects. For a novel compound like this compound, a multi-pronged approach would be utilized to explore its potential targets.

Based on its chemical structure, which contains a hydroxyamidine group, researchers might hypothesize that it could target enzymes such as proteases or metalloenzymes. The presence of a bromo-substituted benzene (B151609) ring could also influence its binding to various protein targets.

Initial target identification could involve computational methods, such as molecular docking, to predict potential binding partners. Experimental approaches would include broad-panel screening against a library of known targets, such as kinases or proteases. Techniques like thermal shift assays or affinity chromatography could then be used to confirm direct binding to putative targets.

Once a primary target is identified, further studies would be necessary to validate its role in the observed biological activity. This could involve genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target gene, to see if this phenocopies the effects of the compound.

Table 3: Potential Molecular Target Classes and Rationale

| Potential Target Class | Rationale based on Chemical Structure | Examples of Specific Targets |

| Proteases | The amidine group can act as a bioisostere for arginine or lysine, which are common recognition motifs for proteases. | Serine proteases (e.g., thrombin, trypsin), Cysteine proteases (e.g., caspases, cathepsins). |

| Kinases | The aromatic ring system can participate in hydrophobic and pi-stacking interactions within the ATP-binding pocket of kinases. | Tyrosine kinases (e.g., EGFR, VEGFR), Serine/threonine kinases (e.g., BRAF, MEK). |

| Metalloenzymes | The hydroxyamidine moiety can act as a chelating group for metal ions in the active site of metalloenzymes. | Matrix metalloproteinases (MMPs), Histone deacetylases (HDACs). |

| Ion Channels | The overall structure may allow for interaction with specific domains of ion channel proteins. | Voltage-gated sodium channels, Potassium channels. |

This table is speculative and based on the chemical structure of the compound, not on published experimental data.

Applications of 4 Bromo N Hydroxy 2 Methylbenzamidine in Organic Synthesis

Use as a Building Block for Complex Heterocycles

The N-hydroxyamidine moiety is a well-established and highly valuable precursor for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles. 4-bromo-N-hydroxy-2-methylbenzamidine serves as a key building block for constructing 3-substituted-1,2,4-oxadiazoles bearing the 4-bromo-2-methylphenyl group.

The general synthetic route involves the acylation of the N-hydroxy group of the amidine, followed by a cyclodehydration reaction. This process allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring, depending on the choice of the acylating agent (e.g., acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents).

The presence of the 4-bromo-2-methylphenyl substituent on the oxadiazole ring, derived from the parent benzamidine (B55565), provides a specific steric and electronic profile to the final molecule. The bromine atom, in particular, remains as a reactive handle for further synthetic transformations.

Table 1: General Synthesis of 1,2,4-Oxadiazoles from this compound

| Reactant 1 | Reactant 2 (Acylating Agent) | Conditions | Product |

|---|---|---|---|

| This compound | R-COCl (Acyl Chloride) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | 3-(4-bromo-2-methylphenyl)-5-(R)-1,2,4-oxadiazole |

| This compound | (R-CO)₂O (Anhydride) | Heat or Base Catalyst | 3-(4-bromo-2-methylphenyl)-5-(R)-1,2,4-oxadiazole |

Role as a Precursor in Medicinal Chemistry Lead Optimization Programs

In medicinal chemistry, the rapid generation of analog libraries around a hit or lead compound is crucial for exploring structure-activity relationships (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetics. This compound is a valuable precursor in such programs due to its dual functionality.

First, as discussed previously, the N-hydroxyamidine group can be converted into heterocycles like 1,2,4-oxadiazoles, which are common scaffolds in drug discovery, known to act as bioisosteres for esters and amides.

Second, and critically for lead optimization, the bromine atom on the phenyl ring serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties at a specific position of the molecule. This approach enables chemists to systematically probe the effects of different substituents on biological activity. For instance, Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Cross-Coupling Reactions for Lead Optimization

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or Alkyl-aryl linkage |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl-alkyne linkage |

| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-alkene linkage |

| Buchwald-Hartwig | Amine, Alcohol, or Thiol | Pd catalyst, Ligand, Base | Aryl-amine, Aryl-ether, or Aryl-thioether linkage |

This strategic derivatization allows for the fine-tuning of a lead compound's properties to enhance its drug-like characteristics.

Utilization in Cascade Reactions and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving operational efficiency. researchgate.netnih.govnih.gov The structure of this compound, containing both nucleophilic (amine and hydroxylamine) and potentially electrophilic centers, makes it a candidate for participation in such processes.

While specific, widely-reported cascade or multicomponent reactions involving this exact compound are not prevalent, its functional groups suggest potential applications. For example, it could theoretically be a component in a reaction where the amidine moiety first reacts with one partner, and the resulting intermediate is then trapped intramolecularly or by another component to rapidly build molecular complexity. Such strategies are employed for the synthesis of various thiazole (B1198619) and other heterocyclic derivatives from different precursors. researchgate.netnih.govnih.gov The development of MCRs involving N-hydroxyamidines could lead to novel and rapid entries into diverse heterocyclic libraries.

Development of Novel Synthetic Methodologies Utilizing this compound as a Reagent

The unique combination of functional groups in this compound makes it a valuable tool for developing new synthetic methods. Research in this area could focus on leveraging its distinct reactivity.

One area of development is the use of the N-hydroxyamidine group in novel cyclization reactions. Beyond the standard synthesis of 1,2,4-oxadiazoles, this group could be targeted to react with different bifunctional reagents to form less common heterocyclic systems. For example, reaction with α,β-unsaturated ketones or esters could potentially lead to pyrimidine-like structures through aza-Michael addition followed by cyclization.

Furthermore, methodologies could be developed that exploit the bromine atom and the N-hydroxyamidine group in a sequential or one-pot fashion. For instance, a cross-coupling reaction could first be performed at the bromine site, followed by a cyclization reaction at the amidine moiety. This would represent a highly convergent approach to complex, functionalized heterocyclic compounds, which are attractive scaffolds in medicinal chemistry. nih.gov

Synthesis of Deuterated or Labeled Analogs for Research Purposes

In pharmaceutical research, the use of isotopically labeled compounds is essential for a variety of studies. Substituting hydrogen atoms with deuterium, its heavy isotope, can have a profound effect on the metabolic stability of a drug. This "deuterium kinetic isotope effect" can slow the rate of metabolic breakdown at specific sites, potentially improving a drug's pharmacokinetic profile. researchgate.net

This compound can serve as a precursor for the synthesis of deuterated analogs of biologically active molecules. For example, if the methyl group at the 2-position is identified as a site of metabolic oxidation, a deuterated version, 4-bromo-N-hydroxy-2-(trideuteromethyl)benzamidine, could be synthesized. This would be achieved by starting the synthesis with a deuterated version of the corresponding toluene (B28343) raw material.

Additionally, isotopically labeled versions (e.g., with ¹³C or ¹⁵N) of this compound could be synthesized. These labeled precursors are invaluable in mechanistic studies of chemical reactions and as internal standards for quantitative analysis by mass spectrometry in drug metabolism and pharmacokinetic (DMPK) studies.

Analytical Methodologies for 4 Bromo N Hydroxy 2 Methylbenzamidine in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like "4-bromo-N-hydroxy-2-methylbenzamidine". It is widely used for determining the purity of the compound and for its quantification in various samples.

The development of a robust HPLC method for "this compound" would typically involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A reverse-phase HPLC method is often a suitable starting point for aromatic compounds.

Key considerations for method development include:

Column Selection: A C18 or C8 column is commonly used for the separation of moderately polar aromatic compounds. For compounds with halogen substituents, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column might offer alternative selectivity due to pi-pi interactions. chromforum.org

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) is typical. The gradient or isocratic elution profile would be optimized to ensure separation from impurities.

Detection: Given the aromatic nature of "this compound", UV detection is a suitable and common choice. The wavelength of maximum absorbance (λmax) would be determined by running a UV scan of the compound. A diode array detector (DAD) can be beneficial for method development as it allows for the simultaneous monitoring of multiple wavelengths and can help in peak purity assessment. mdpi.com

Temperature: Column temperature can influence selectivity and viscosity of the mobile phase. chromforum.org Experimenting with different temperatures (e.g., 25-40°C) can help in optimizing the separation.

An illustrative example of HPLC conditions for the analysis of a similar bromo-aromatic compound is provided in the table below.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Bromo Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The applicability of chiral HPLC depends on whether "this compound" can exist as enantiomers. If the molecule possesses a chiral center, it is crucial to separate and quantify the individual enantiomers, as they may exhibit different pharmacological activities. Chiral separations are typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for a broad range of chiral compounds. nih.govresearchgate.net The mobile phase for chiral separations can be normal-phase (e.g., hexane (B92381)/isopropanol) or reverse-phase, depending on the specific CSP and the compound's properties.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" in its native form is likely not volatile enough for direct GC analysis due to its polarity and molecular weight. Therefore, a derivatization step would be necessary to convert it into a more volatile and thermally stable derivative. sigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds with active hydrogens (such as in hydroxyl and amine groups) to increase their volatility. sigmaaldrich.comnih.gov

The derivatized compound can then be analyzed by GC, typically with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. For a compound like "this compound," which is expected to be ionizable, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation in CZE is based on the differential migration of ions in an electric field. nih.gov Method development in CE involves optimizing the background electrolyte (BGE) pH, concentration, and the applied voltage to achieve the desired separation. nih.govnih.gov Detection can be performed using UV-Vis spectrophotometry or by coupling the capillary to a mass spectrometer (CE-MS). nih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Profiling (preclinical animal studies only, no human)

In preclinical animal studies, understanding the metabolic fate of a new chemical entity is critical. Hyphenated techniques, which combine a separation method with mass spectrometry, are indispensable for metabolite profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common platform for metabolite analysis. nih.gov An HPLC or UHPLC system separates the parent compound from its metabolites in a biological matrix (e.g., plasma, urine, or tissue homogenates). The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elucidation of the elemental composition of metabolites. mdpi.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. researchgate.net The presence of a bromine atom in "this compound" would produce a characteristic isotopic pattern in the mass spectrum, which can be a useful tool for identifying drug-related material. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for metabolite profiling, particularly for volatile metabolites or those that can be made volatile through derivatization. nih.govnih.govresearchgate.net This technique is often complementary to LC-MS and can provide information on different classes of metabolites.

Table 2: Illustrative Workflow for LC-MS Based Metabolite Profiling in Preclinical Animal Studies

| Step | Description |

|---|---|

| Sample Preparation | Extraction of the drug and its metabolites from the biological matrix (e.g., protein precipitation for plasma, solid-phase extraction for urine). |

| Chromatographic Separation | Separation of the parent compound and metabolites using a reverse-phase HPLC or UHPLC column with a gradient elution. |

| Mass Spectrometric Detection | Detection using a mass spectrometer in both full scan mode (to detect all ions) and MS/MS mode (to obtain structural information on potential metabolites). |

| Data Analysis | Comparison of samples from treated animals with control samples to identify drug-related metabolites. The characteristic bromine isotopic pattern can aid in this process. |

Spectrophotometric Methods for Detection and Quantification

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of "this compound" in pure form or in simple formulations. The method relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration (Beer-Lambert law). The first step would be to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound over a range of wavelengths. science-softcon.de A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This method is generally less selective than chromatographic techniques and may not be suitable for complex matrices where other components might interfere with the absorbance measurement.

Future Research Directions for 4 Bromo N Hydroxy 2 Methylbenzamidine

Exploration of Novel Synthetic Pathways

The advancement of research into 4-bromo-N-hydroxy-2-methylbenzamidine is intrinsically linked to the development of efficient and scalable synthetic methodologies. While standard routes to N-hydroxybenzamidines exist, future work should focus on novel pathways that offer improved yields, utilize more environmentally benign reagents, and allow for greater diversification of the core structure.

Current synthetic approaches for similar compounds, such as N-substituted hydroxyamidines, often involve the reaction of an imidoyl chloride with hydroxylamine (B1172632). nih.gov For instance, the synthesis of 4-bromo-N-phenylbenzamidoxime proceeds by first refluxing 4-bromo-N-phenylbenzamide with thionyl chloride to generate the imidoyl chloride intermediate. nih.gov This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534). nih.gov

Future research could explore alternative strategies to circumvent the use of harsh chlorinating agents. Potential avenues for investigation are summarized in the table below.

Table 1: Potential Novel Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Considerations |

|---|---|---|

| Direct Oxidation of Amidines | Atom-economical, potentially fewer steps. | Requires selective N-oxidation without affecting other functional groups. |

| Catalytic Approaches | Milder reaction conditions, potential for asymmetric synthesis of chiral analogs. | Catalyst development and optimization are crucial. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Requires specialized equipment and optimization of flow parameters. |

| One-Pot Reactions | Reduced workup steps, improved efficiency. | Compatibility of reagents and intermediates is critical. |

These explorations would not only facilitate the production of this compound for further studies but also contribute valuable knowledge to the broader field of synthetic organic chemistry.

Design and Synthesis of Advanced Analogs with Tuned Properties

A significant future direction lies in the rational design and synthesis of advanced analogs of this compound. The goal of such medicinal chemistry efforts is to systematically modify the parent structure to enhance desired properties, most notably the selectivity for specific biological targets. The unique halogen and methyl substitutions on the benzamidine (B55565) core provide multiple points for chemical modification. chemimpex.com

The strategic placement of substituents can profoundly influence a molecule's biological activity. chemimpex.com By creating a library of analogs, researchers can conduct structure-activity relationship (SAR) studies to identify which molecular features are critical for a particular biological effect. For example, altering the position or nature of the halogen, modifying the methyl group, or introducing new substituents on the aromatic ring could lead to compounds with enhanced potency and reduced off-target effects.

Table 2: Strategies for Analog Development

| Modification Site | Type of Modification | Potential Impact on Properties |

|---|---|---|

| Aromatic Ring | Varying halogen (F, Cl, I), adding/moving alkyl or alkoxy groups. | Modulate lipophilicity, electronic properties, and steric interactions with the target. |

| Methyl Group | Replacement with larger alkyl groups, fluoroalkyl groups, or cyclic structures. | Probe steric tolerance at the binding site; enhance metabolic stability. |

| N-hydroxy Group | Conversion to O-alkyl or O-acyl derivatives (pro-drugs). | Improve cell permeability and bioavailability. |

| Amidine Moiety | Bioisosteric replacement with other functional groups (e.g., guanidine, reversed amidine). | Alter hydrogen bonding capabilities and basicity (pKa). |

Such analogs would be instrumental in developing compounds with fine-tuned properties suitable for specific therapeutic applications or as precision tools for chemical biology.

Deeper Mechanistic Insights into Biological Interactions

To fully exploit the potential of this compound and its future analogs, a deep understanding of their interactions with biological systems at the molecular level is essential. Future research must prioritize elucidating the precise mechanism of action by which this compound exerts its biological effects.

Key research questions to be addressed include:

Target Identification: What specific proteins, enzymes, or receptors does the compound bind to? Techniques such as affinity chromatography coupled with mass spectrometry can be employed to pull down binding partners from cell lysates.

Binding Mode Analysis: How does the compound orient itself within the binding site of its target? X-ray crystallography or cryo-electron microscopy of the compound-target complex can provide atomic-level resolution of these interactions.

Functional Consequences: What are the downstream cellular effects of this binding event? This involves a range of biochemical and cell-based assays to investigate impacts on signaling pathways, enzyme activity, and gene expression.

Understanding these mechanisms is crucial for optimizing the compound's design, predicting potential side effects, and establishing a solid foundation for any therapeutic development.

Integration into Materials Science Applications

Beyond its potential biological applications, the structural features of this compound suggest its utility in the field of materials science. The presence of a rigid aromatic core, hydrogen-bonding moieties (the N-hydroxyamidine group), and a reactive bromine atom opens up possibilities for its use as a building block for novel materials. chemimpex.com

N-substituted hydroxyamidines and their derivatives are known to act as bidentate ligands, forming stable chelate complexes with metal ions. nih.gov This coordination capability, combined with the potential for intermolecular hydrogen bonding, suggests that this compound could be incorporated into supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov Such materials could have applications in catalysis, gas storage, or sensing.

Furthermore, the bromine atom can be exploited in cross-coupling reactions (e.g., Suzuki, Sonogashira) to synthesize conjugated polymers. The incorporation of the polar N-hydroxyamidine group could impart unique electronic, optical, or solubility properties to these polymers. chemimpex.com

Development of Probes for Chemical Biology Studies

The development of chemical probes is a powerful strategy to study and manipulate biological processes within the native cellular environment. mskcc.org this compound can serve as a scaffold for creating a toolbox of chemical probes to investigate specific biological questions. mskcc.orgrsc.org

These probes are "mutated" versions of the parent molecule, modified to include reporter tags or reactive groups. mskcc.org The development of such tools would enable researchers to:

Visualize Target Engagement: By attaching a fluorescent dye to the molecule, researchers could use microscopy to see where the compound localizes within a cell and whether it engages its target.

Identify Binding Partners: Incorporating a biotin (B1667282) tag would allow for the isolation and identification of protein targets via affinity purification and mass spectrometry.

Quantify Enzyme Activity: If the compound targets an enzyme, it could be converted into an activity-based probe (ABP) that covalently labels the active form of the enzyme, allowing for its quantification in complex biological samples. rsc.orgmatthewslab.org

The creation of such probes is a highly multidisciplinary effort that promises to yield significant insights into the biological functions regulated by the targets of this compound. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 4-bromo-N-phenylbenzamidoxime |

| 4-bromo-N-phenylbenzamide |

| Thionyl chloride |

| Hydroxylamine hydrochloride |

| Triethylamine |

An Examination of the Chemical Compound this compound